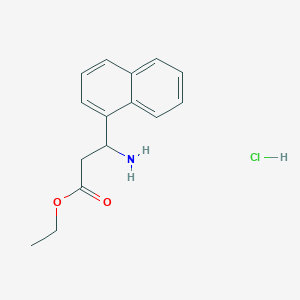

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC15911068

Molecular Formula: C15H18ClNO2

Molecular Weight: 279.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClNO2 |

|---|---|

| Molecular Weight | 279.76 g/mol |

| IUPAC Name | ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H |

| Standard InChI Key | HSKUQAMLEUWYIU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a propanoate ester (ethyl group), an amino group, and a 1-naphthyl aromatic system. The naphthyl group introduces significant steric bulk and π-electron density, influencing both reactivity and interaction with biological targets. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈ClNO₂ | |

| Molecular Weight | 279.76 g/mol | |

| SMILES Notation | CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl | |

| InChIKey | HSKUQAMLEUWYIU-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.

Synthesis Methods

Multi-Step Organic Synthesis

The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves sequential reactions to construct the propanoate backbone and introduce substituents. A generalized approach includes:

-

Knoevenagel Condensation: Formation of the α,β-unsaturated ester using 1-naphthaldehyde and a malonic acid derivative.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., using stannous chloride) to introduce the amino group .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A related synthesis for ethyl 3-(3-aminophenyl)propanoate demonstrates the utility of stannous chloride in simultaneous reduction and esterification, suggesting potential parallels in optimizing this compound’s synthesis .

Challenges and Optimization

The steric hindrance from the 1-naphthyl group complicates reaction kinetics, often necessitating elevated temperatures or prolonged reaction times. Purification via recrystallization or chromatography is critical to achieving high purity (>97%) .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Comparing this compound to analogues highlights the impact of aromatic substituents:

The 1-naphthyl group in the target compound confers superior lipophilicity, enhancing blood-brain barrier permeability compared to phenyl or pyridyl analogues.

Pharmacokinetic Considerations

-

Lipophilicity: LogP values (predicted) for the naphthyl derivative are higher than nitro- or aminophenyl variants, favoring tissue penetration .

-

Metabolic Stability: The naphthyl moiety resists oxidative metabolism, potentially extending half-life in vivo.

Research Applications and Future Directions

Current Uses

-

Reference Standard: Purity-certified batches (≥97%) are employed in analytical method validation .

-

Medicinal Chemistry: Scaffold for designing kinase inhibitors or antipsychotic agents.

Emerging Opportunities

-

Nanoparticle Functionalization: Surface modification of drug delivery systems via ester linkages.

-

Photodynamic Therapy: Exploration of naphthyl-based photosensitizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume